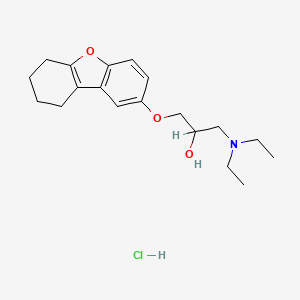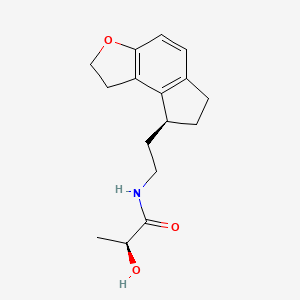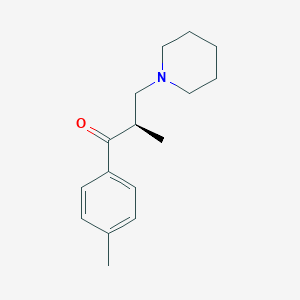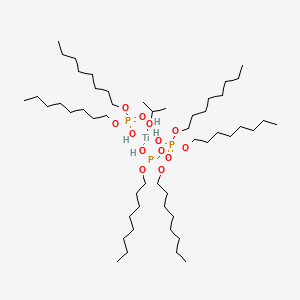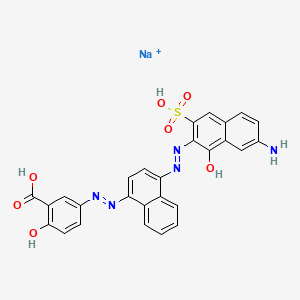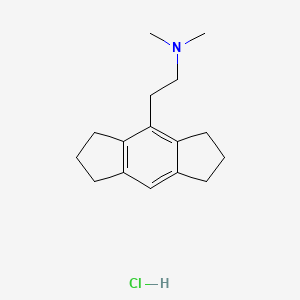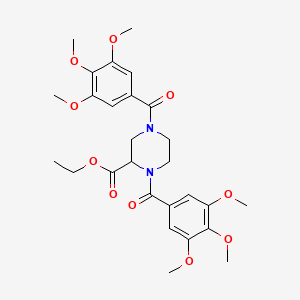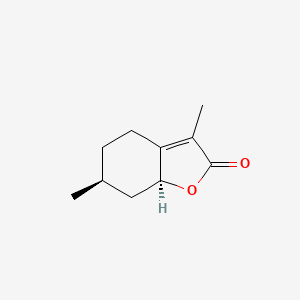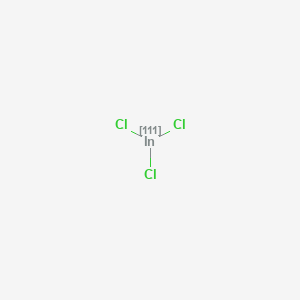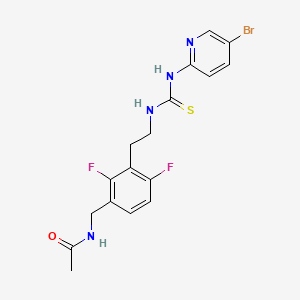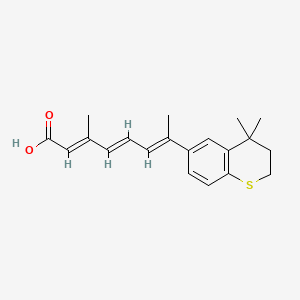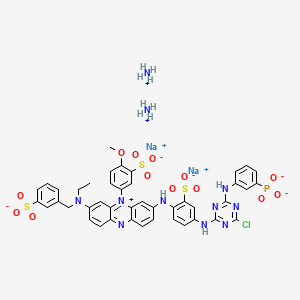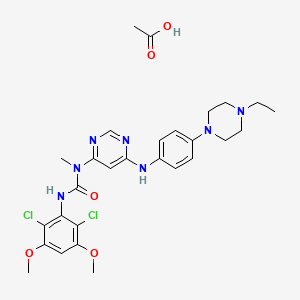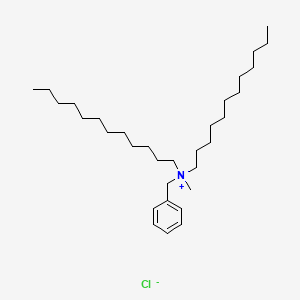![molecular formula C14H23NO3S B12762750 N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine CAS No. 207740-40-7](/img/structure/B12762750.png)
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine is a chemical compound with the molecular formula C14H23NO3S. It is characterized by the presence of a butan-2-ylsulfanyl group and two methoxy groups attached to a phenyl ring, along with an ethyl chain terminating in a hydroxylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the butan-2-ylsulfanyl and methoxy groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Ethyl Chain: The ethyl chain is then attached to the substituted phenyl ring through a Friedel-Crafts alkylation reaction.
Introduction of the Hydroxylamine Group: Finally, the hydroxylamine group is introduced via a nucleophilic substitution reaction, typically using hydroxylamine hydrochloride as the reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy and butan-2-ylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A psychoactive compound with similar structural features.
2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethanamine: A related compound with a similar phenyl ring substitution pattern.
Uniqueness
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
207740-40-7 |
|---|---|
Molecular Formula |
C14H23NO3S |
Molecular Weight |
285.40 g/mol |
IUPAC Name |
N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C14H23NO3S/c1-5-10(2)19-14-9-12(17-3)11(6-7-15-16)8-13(14)18-4/h8-10,15-16H,5-7H2,1-4H3 |
InChI Key |
BUKIXGXYEUJJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=C(C=C(C(=C1)OC)CCNO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


